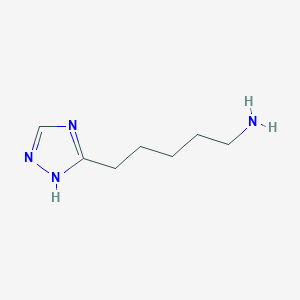![molecular formula C10H9BrO2 B13103587 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B13103587.png)
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is a brominated derivative of dihydrobenzo[b]oxepin, a compound known for its diverse chemical properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom at the 7th position and a ketone group at the 4th position within the oxepin ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one typically involves the bromination of 2,3-dihydrobenzo[b]oxepin-4(5H)-one. One common method is the use of N-bromosuccinimide (NBS) in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is introduced at the 7th position of the oxepin ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 7-bromo-2,3-dihydrobenzo[b]oxepin-4-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of higher oxidation state oxepin derivatives.
Reduction: Formation of 7-bromo-2,3-dihydrobenzo[b]oxepin-4-ol.
Substitution: Formation of various substituted oxepin derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, interfering with cellular signaling pathways, or inducing oxidative stress in target cells.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: Similar structure but lacks the oxepin ring.
4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Contains an amino group at the 4th position instead of a ketone group.
7-Fluoro-2,3-dihydrobenzo[b]oxepin-4(5H)-one: Fluorine atom at the 7th position instead of bromine.
Uniqueness
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is unique due to the presence of both a bromine atom and a ketone group within the oxepin ring structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
7-bromo-3,5-dihydro-2H-1-benzoxepin-4-one |
InChI |
InChI=1S/C10H9BrO2/c11-8-1-2-10-7(5-8)6-9(12)3-4-13-10/h1-2,5H,3-4,6H2 |
InChI Key |
YRTVYCOACNKBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CC1=O)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




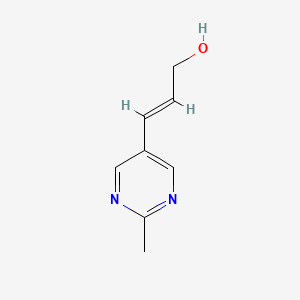

![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)
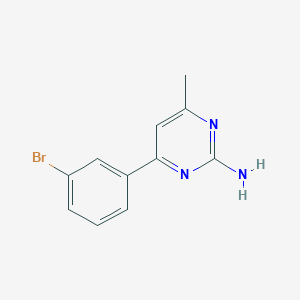
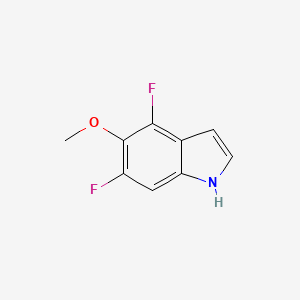
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)
![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)
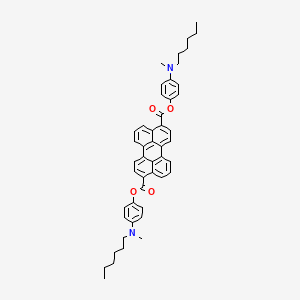
![1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
![2-[4-(2-Pyrimidinyl)phenyl]ethanethiol](/img/structure/B13103579.png)
